Decahydroquinolin-6-ol
Description
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h7-11H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQARUHERXCTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CCC2NC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16878-29-8 | |
| Record name | decahydroquinolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation and Cyclization Strategies
A foundational method involves the alkylation of 4-hydroxy-trans-decahydroquinoline intermediates. As detailed in GB2061267A, this process employs phenoxypropyl halides under basic conditions (e.g., potassium carbonate in butanol) to introduce substituents at the nitrogen center. For example, reacting 4-hydroxy-trans-decahydroquinoline with 3-(4-fluorophenoxy)propyl chloride yields 1-[3-(4-fluorophenoxy)propyl]-4-hydroxy-trans-decahydroquinoline, a precursor to this compound derivatives. Key steps include:
Catalytic Kinetic Resolution
Recent advances leverage chiral catalysts to resolve racemic mixtures of this compound precursors. A study on disubstituted piperidines demonstrated that cis-configured substrates exhibit higher reaction rates and enantioselectivities (s-factors up to 59) compared to trans-diastereomers. For instance, cis-2,3-disubstituted piperidines achieved 99:1 enantiomeric ratios (er) in 20 hours, whereas trans analogs required 72 hours for modest selectivity (s = 4). These findings suggest that stereochemical preorganization critically impacts this compound synthesis.
Stereoselective Synthesis and Optimization
Axial vs. Equatorial Functionalization
The axial conformation of this compound derivatives dominates in crystalline states due to intramolecular hydrogen bonding between the hydroxyl group and nitrogen lone pairs. Patent GB2061267A reports that axial isomers form preferentially (99:1 er) during phosgene-mediated acylation, attributed to reduced steric strain in transition states. Recrystallization from ethyl acetate/methanol mixtures further enriches axial isomers to >95% purity.
Solvent and Temperature Effects
Reaction media profoundly influence yields and stereoselectivity:
- Polar aprotic solvents (e.g., dichloromethane) enhance acylation rates but require low temperatures (0–5°C) to suppress side reactions.
- Protic solvents (e.g., 2-propanol) facilitate acid-catalyzed cyclization but may protonate the nitrogen, reducing nucleophilicity.
Advanced Catalytic Methods
Enantioselective Acylation
The kinetic resolution of this compound precursors using chiral acylating agents (e.g., (R)-CBS catalysts) achieves er values up to 99:1. Table 1 summarizes key data from catalytic studies:
| Substrate Configuration | Selectivity (s-factor) | Conversion (%) | Reaction Time (h) | er (Amine) | er (Amide) |
|---|---|---|---|---|---|
| cis-2,3-disubstituted | 59 | 72 | 20 | 99:1 | 83:17 |
| trans-2,3-disubstituted | 4 | 48 | 72 | 51:49 | 78:22 |
Transition Metal Catalysis
Palladium-mediated cross-coupling has been explored for introducing aryl groups at the C6 position. For example, Suzuki-Miyaura coupling of boronic acids with brominated decahydroquinoline intermediates achieves 70–85% yields under mild conditions. However, competing β-hydride elimination remains a challenge, necessitating bulky phosphine ligands (e.g., SPhos) to stabilize intermediates.
Industrial-Scale Production Challenges
Purification and Yield Optimization
Industrial synthesis faces hurdles in isolating this compound from complex reaction mixtures. Patent GB2061267A outlines a multistep purification protocol:
Green Chemistry Considerations
Traditional methods rely on toxic reagents like phosgene, prompting research into alternatives. Carbonyldiimidazole (CDI) has emerged as a safer acylating agent, achieving comparable yields (75–80%) without generating hazardous byproducts.
Analytical Characterization
This compound is characterized via:
- NMR Spectroscopy : $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$): δ 1.2–1.8 (m, 10H, bicyclic CH$$2$$), 3.4 (t, 1H, -OH), 4.1 (q, 1H, N-CH$$_2$$).
- X-ray Crystallography : Confirms axial conformation with O-H···N hydrogen bond (2.12 Å).
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers with baseline separation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group at the C6 position enables nucleophilic substitution, particularly under acidic or basic conditions. For example:
-
Sulfonation : Reaction with p-toluenesulfonyl chloride in dichloromethane forms a sulfonate ester, facilitating further functionalization .
-
Esterification : Treatment with di-tert-butyl dicarbonate under sealed conditions yields tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, a key intermediate in alkaloid synthesis.
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sulfonate formation | p-TsCl, CH₂Cl₂, base | 6-sulfonated derivative | 75% | |
| Esterification | Boc₂O, DCM, 50°C | tert-butyl carbamate derivative | 93% |
Oxidation and Reduction
The hydroxyl group and saturated ring system participate in redox transformations:
-
Oxidation : Using Jones reagent (CrO₃/H₂SO₄), the hydroxyl group is oxidized to a ketone, forming decahydroquinolin-6-one, a precursor for tricyclic alkaloids .
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the quinoline ring further, though the saturated structure limits additional reduction sites .
Table 2: Redox Reactions
| Reaction Type | Reagents/Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Oxidation | CrO₃, H₂SO₄, acetone | Decahydroquinolin-6-one | >90% | |
| Reduction | Pd/C, H₂, MeOH | Fully saturated derivative | 84% |
Cyclopropanation and Ring-Opening
Decahydroquinolin-6-ol derivatives undergo cyclopropanation via rhodium-catalyzed reactions:
-
Cyclopropanation : Treatment with β-keto-α-diazonitrile and Rh₂(esp)₂ generates a cyclopropane intermediate, which undergoes BF₃·OEt₂-mediated ring-opening to form tricyclic compounds .
Mechanism :
-
Rhodium-catalyzed cyclopropanation of diazonitrile.
-
Acid-mediated ring-opening and iminium ion trapping.
Tandem and One-Pot Reactions
Efficient synthetic routes leverage tandem reactions for complex alkaloid synthesis:
-
Knoevenagel Condensation : Used to install additional carbons on the decahydroquinoline backbone .
-
Horner-Wadsworth-Emmons Reaction : Converts intermediates into α,β-unsaturated esters for further cyclization .
-
Curtius Rearrangement : Acylazide intermediate rearranges to isocyanate.
-
Diels-Alder Reaction : Forms bicyclic structure with stereochemical control.
-
Hydrogenation : Final reduction stabilizes the decahydroquinoline core.
Biological Activity and Derivatives
Derivatives of this compound exhibit pharmacological relevance:
-
cis-211A : A hydroxylated derivative shows partial inhibition of α7-nicotinic acetylcholine receptors (38% at 10 μM) .
-
ent-cis-195A : Lacks receptor activity, highlighting the role of stereochemistry in bioactivity .
Key Structure-Activity Insights :
-
The C6 hydroxyl group enhances receptor binding via hydrogen bonding .
-
Saturation of the quinoline ring reduces toxicity while maintaining bioactivity .
Stability and Reactivity Considerations
Scientific Research Applications
Decahydroquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: this compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of decahydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the sixth position plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Decahydroquinolin-6-ol with two quinolinol derivatives: 6-Nitro-8-quinolinol (CAS 16727-28-9) and 6-(Decyloxy)-7-ethoxyquinolin-4-ol (CAS 2514763-80-3). Key differences in molecular structure, substituents, and applications are highlighted.
Structural and Functional Differences
| Compound | Molecular Formula | Substituents | Ring Saturation | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₉H₁₇NO | Hydroxyl (-OH) at C6 | Fully saturated | Amine, alcohol |
| 6-Nitro-8-quinolinol | C₉H₆N₂O₃ | Nitro (-NO₂) at C6, hydroxyl at C8 | Unsaturated | Nitro, alcohol |
| 6-(Decyloxy)-7-ethoxyquinolin-4-ol | C₂₁H₃₁NO₃ | Decyloxy (-OC₁₀H₂₁) at C6, ethoxy (-OC₂H₅) at C7 | Unsaturated | Ether, alcohol |
- Substituent Effects: The hydroxyl group in this compound may enhance hydrogen-bonding capacity, whereas nitro groups in 6-Nitro-8-quinolinol introduce electron-withdrawing effects, influencing reactivity .
Physicochemical Properties
- Lipophilicity: this compound’s saturated structure may increase membrane permeability compared to 6-Nitro-8-quinolinol, making it more suitable for drug delivery .
Research Findings and Limitations
- Synthetic Challenges: this compound’s saturated structure requires specialized hydrogenation techniques, unlike the straightforward synthesis of unsaturated quinolinols .
- Biological Activity: While 6-Nitro-8-quinolinol exhibits antimicrobial properties, this compound’s bioactivity remains unexplored, necessitating further studies .
- Thermal Stability: Computational models suggest this compound’s saturated rings confer higher thermal stability (decomposition >250°C) versus 6-Nitro-8-quinolinol (~180°C) .
Biological Activity
Decahydroquinolin-6-ol is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
Overview of this compound
This compound is part of a larger class of compounds known as decahydroquinolines, which have been isolated from various natural sources, including poison frogs. These compounds are characterized by their unique bicyclic structure and have shown potential in various biological applications.
1. Neuropharmacological Effects
Research has indicated that decahydroquinoline derivatives exhibit significant interactions with nicotinic acetylcholine receptors (nAChRs). For instance, the compound ent-cis-195A has been shown to block ganglionic nAChRs in PC12 cells, demonstrating its potential as a neuroactive agent. Studies indicate that the synthetic analog (+)-cis-195A is more potent than its counterpart (−)-cis-195A in inhibiting nAChR activity .
2. Antimicrobial Properties
This compound has also been identified as a candidate for drug development due to its antimicrobial properties. Its derivatives exhibit activity against various bacterial strains, making it a potential lead compound for developing new antibiotics.
3. Anticancer Activity
Several studies have reported the anticancer potential of decahydroquinoline derivatives. For example, compounds within this class have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications at specific positions on the decahydroquinoline scaffold can enhance anticancer efficacy .
Case Study 1: Neuropharmacological Activity
In a study examining the effects of various decahydroquinoline alkaloids on nAChRs, researchers found that ent-cis-195A significantly inhibited α7-nicotinic ACh receptor-mediated currents at concentrations ranging from 1–10 μM. This inhibition was characterized by a ≥20% decrease in peak amplitude of ACh-elicited currents, highlighting the compound's potential as a neuropharmacological agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting their potential utility in treating bacterial infections.
Data Tables
| Compound | Biological Activity | Reference |
|---|---|---|
| ent-cis-195A | Inhibits α7-nicotinic ACh receptors | |
| cis-211A | Antimicrobial activity | |
| This compound | Anticancer activity |
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications at the C-2 and C-3 positions have been shown to significantly affect receptor binding and biological efficacy. For example, increasing hydrophobicity or introducing functional groups can enhance receptor affinity and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
